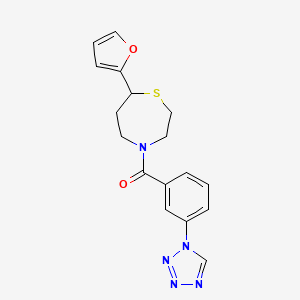

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a tetrazole ring, a phenyl group, a furan ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Tetrazole Ring: Starting with a phenyl derivative, the tetrazole ring can be introduced via a with sodium azide and an appropriate nitrile.

Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized through a involving a furan derivative and a suitable amine.

Coupling Reaction: The final step involves coupling the tetrazole-phenyl derivative with the thiazepane-furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

Oxidation: Formation of furanone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone:

Medicinal Chemistry: As a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: As a building block for creating novel polymers or materials with unique electronic or optical properties.

Biological Studies: As a probe for studying enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups.

Comparison with Similar Compounds

Similar Compounds

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its combination of these three distinct moieties, which can impart a unique set of chemical and biological properties not found in simpler analogs.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, often utilizing reactions such as the Ugi reaction or other multi-component reactions to introduce the tetrazole and furan groups into the final product. For instance, cyclization of an intermediate containing a furan and an amine in the presence of azides can form the tetrazole ring, followed by modifications to achieve the desired amide structure.

Structural Characteristics

The molecular formula of this compound is C17H15N5O2S, with a molecular weight of approximately 345.39 g/mol. The presence of polar functional groups suggests moderate solubility in organic solvents.

Antimicrobial Properties

Research indicates that compounds containing tetrazole and furan moieties exhibit significant antimicrobial activity. In vitro studies have shown that similar tetrazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive (Staphylococcus aureus, Streptococcus agalactiae) and Gram-negative (Klebsiella pneumoniae) bacteria. For example:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6 | S. epidermidis | 4 µg/mL |

| Compound 1 | S. aureus | 0.25 - 4 µg/mL |

| Compound 2 | E. coli | 0.39 - 50 mg/mL |

These findings suggest that the compound may possess similar or enhanced antibacterial properties compared to standard antibiotics like Ciprofloxacin and Gentamicin .

Cytotoxicity

Cytotoxicity studies have evaluated the effects of this compound on human cancer cell lines versus normal cell lines using the MTT assay. Preliminary results indicate that many derivatives are non-cytotoxic against normal cells while exhibiting varying degrees of cytotoxicity against cancer cells, highlighting their potential for selective targeting in cancer therapy .

The mechanism of action for compounds like this compound is often linked to their ability to interact with biological targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. The tetrazole ring may enhance binding affinity to these targets due to its unique electronic properties .

Case Studies

A series of studies have focused on synthesizing and evaluating new derivatives based on this compound:

- Study on Antimicrobial Activity : A recent study synthesized several tetrazole derivatives and evaluated their antimicrobial properties against clinical strains. Compounds exhibited MIC values comparable to established antibiotics, indicating potential for development as new antimicrobial agents .

- Cytotoxicity Research : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines, revealing promising selectivity for tumor cells over normal cells, suggesting applicability in targeted cancer therapies.

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-17(13-3-1-4-14(11-13)22-12-18-19-20-22)21-7-6-16(25-10-8-21)15-5-2-9-24-15/h1-5,9,11-12,16H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOSVPYYVWRZHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.